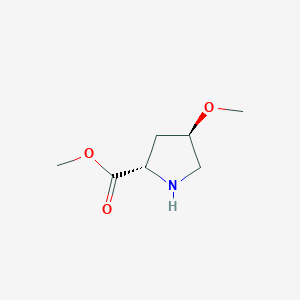
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.
化学反応の分析
Types of Reactions
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activity.
類似化合物との比較
Similar Compounds
- (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate
- (2S,4R)-Methyl 4-ethoxypyrrolidine-2-carboxylate
- (2S,4R)-Methyl 4-aminopyrrolidine-2-carboxylate
Uniqueness
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, influences its reactivity and interactions with molecular targets, setting it apart from similar compounds with different substituents.
生物活性
Overview
(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine family, characterized by its specific stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, which include antioxidant properties, neuroprotective effects, and possible applications in drug development. Understanding its biological activity is crucial for leveraging its potential in medicinal chemistry and related fields.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are critical in neutralizing free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Some studies suggest that derivatives of pyrrolidine compounds may possess neuroprotective effects. While specific data on this compound is limited, its structural similarities to other neuroprotective agents indicate potential in protecting neuronal cells from damage due to oxidative stress or inflammation.
Anticoagulant Activity
Preliminary findings suggest that this compound may influence the coagulation cascade by interacting with proteins involved in blood clotting. This could have implications for developing anticoagulant therapies.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed effects on cellular function and health .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyrrolidine | Basic structure without substituents | Simple structure; lacks functional groups |
| (2S,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate | Similar chirality but different stereochemistry | Different biological activity due to stereoisomerism |
| 4-Hydroxypyrrolidine | Contains only hydroxyl and amine groups | Less complex; fewer interactions |
The unique stereochemistry and functional groups of this compound enhance its biological activity compared to structurally similar compounds.
Research Findings and Case Studies
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChIキー |
XEDZRASYGGJQCQ-RITPCOANSA-N |
異性体SMILES |
CO[C@@H]1C[C@H](NC1)C(=O)OC |
正規SMILES |
COC1CC(NC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















